![molecular formula C6H17NSi B7803531 N,N-Diethyl-1,1-dimethylsilanamine](/img/structure/B7803531.png)
N,N-Diethyl-1,1-dimethylsilanamine
Overview
Description
N,N-Diethyl-1,1-dimethylsilanamine is a useful research compound. Its molecular formula is C6H17NSi and its molecular weight is 131.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Syntheses and Structures of Siloles
N,N-Diethyl-1,1-dimethylsilanamine has been used in the synthesis and characterization of diethynylsilane compounds, leading to the production of new silole compounds. These compounds exhibit interesting properties such as luminescence and potential for electroluminescence applications (Lee et al., 2004).
Neuroimaging in Alzheimer's Disease
In Alzheimer's disease research, a derivative of N,N-Diethyl-1,1-dimethylsilanamine, specifically [18F]FDDNP, has been utilized in positron emission tomography (PET) for the noninvasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).
Supramolecular Diorganotin(IV) Schiff Bases
Research into the synthesis and bioactivity of various diorganotin(IV) Schiff bases, including those derived from N,N-Diethyl-1,1-dimethylsilanamine, has demonstrated notable antileishmanial, antiurease, antibacterial, and antifungal activities. This indicates potential applications in the development of novel therapeutic agents (Shujah et al., 2013).
Methylation of Secondary Amines
In organic synthesis, a study reported the methylation of secondary amines using dialkyl carbonates and hydrosilanes, catalyzed by iron complexes. N,N-Diethyl-1,1-dimethylsilanamine is relevant in this context as a potential reagent or catalyst (Zheng, Darcel, & Sortais, 2014).
Reactivity Patterns of Radical Cations
The study of N,N-Dimethylaniline and N,N-Diethylaniline's reaction with Cu2+ to form amine radical cations provides insights into the reactivity patterns of compounds similar to N,N-Diethyl-1,1-dimethylsilanamine. This research is significant for understanding the chemical behavior of related amines (Kirchgessner, Sreenath, & Gopidas, 2006).
properties
IUPAC Name |
N-dimethylsilyl-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-5-7(6-2)8(3)4/h8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIHWAKEVGKFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[SiH](C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,1-dimethylsilanamine | |
CAS RN |
13686-66-3 | |
Record name | N,N-Diethyl-1,1-dimethylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13686-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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